REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N:8]([CH3:17])[C:9](=O)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:6]([Cl:18])[N:5]=[CH:4][N:3]=1.P(Cl)(Cl)(Cl)=O>>[Cl:18][C:6]1[N:5]=[CH:4][N:3]=[C:2]2[C:7]=1[N:8]([CH3:17])[C:9]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[N:1]2
|
Name
|
N-(4-amino-6-chloropyrimidin-5-yl)-N-methylbenzamide
|
Quantity
|
0.285 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=NC(=C1N(C(C1=CC=CC=C1)=O)C)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
triturated in diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2N(C(=NC2=NC=N1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 224 mg | |
YIELD: PERCENTYIELD | 84.4% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |